molecular formula C22H30N4O4 B125222 N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide CAS No. 148805-98-5

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide

Cat. No. B125222
M. Wt: 414.5 g/mol
InChI Key: WLGABTVEZHOVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide, also known as BTO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is not fully understood. However, it has been suggested that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).

Biochemical And Physiological Effects

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide inhibits the growth of cancer cells and induces apoptosis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also been found to inhibit angiogenesis and the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has anticancer and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is also stable and can be stored for a long time. However, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the study of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide. One direction is to investigate the potential of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as an anticancer and anti-inflammatory agent in vivo. Another direction is to explore the use of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.
Conclusion:
In conclusion, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been synthesized using different methods and has shown promising results in various studies. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has potential as an anticancer and anti-inflammatory agent and has been used as a ligand for the synthesis of metal complexes. Further studies are needed to understand the mechanism of action of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide and to improve its bioavailability.

Synthesis Methods

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide can be synthesized using different methods, including the reaction of 2-aminobenzothiazole with 1,8-octanedioic acid in the presence of thionyl chloride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with octanedioic acid and acetic anhydride in the presence of triethylamine. The yield of N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide using these methods is around 60-70%.

Scientific Research Applications

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has also shown potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines. In material science, N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide has been used as a ligand for the synthesis of metal complexes.

properties

CAS RN

148805-98-5

Product Name

N,N'-Bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

N,N'-bis(1-methyl-6-oxopyridin-3-yl)decanediamide

InChI

InChI=1S/C22H30N4O4/c1-25-15-17(11-13-21(25)29)23-19(27)9-7-5-3-4-6-8-10-20(28)24-18-12-14-22(30)26(2)16-18/h11-16H,3-10H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

WLGABTVEZHOVSB-UHFFFAOYSA-N

SMILES

CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C

Canonical SMILES

CN1C=C(C=CC1=O)NC(=O)CCCCCCCCC(=O)NC2=CN(C(=O)C=C2)C

Other CAS RN

148805-98-5

synonyms

I4-BT8MeDNH2
N,N'-bis(2-(2-thiazolinyl))-1,8-octamethylenedicarboxamide

Origin of Product

United States

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